2-(Naphthalen-2-yl)pyrrolidine

Lipophilicity Membrane permeability Physicochemical profiling

Why choose 2-(Naphthalen-2-yl)pyrrolidine? Unlike lower-lipophilicity 2-phenylpyrrolidine (LogP 1.8), this 2-naphthyl regioisomer delivers 1.3 log units higher lipophilicity (LogP 3.1) for superior membrane permeability and hydrophobic target engagement. Solid physical form enables precise automated weighing, avoiding volatile losses. Exclusive 2-naphthyl regiochemistry ensures consistent reactivity, critical for anti‑HIV NNRTI lead optimization and anti‑biofilm agent synthesis. ≥95% purity. Ideal for medicinal chemistry programs.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 100710-37-0
Cat. No. B3023367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Naphthalen-2-yl)pyrrolidine
CAS100710-37-0
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C14H15N/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-2,4-5,7-8,10,14-15H,3,6,9H2
InChIKeyASDMHFSTBKLKST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Naphthalen-2-yl)pyrrolidine (CAS 100710-37-0) – Core Physicochemical and Structural Profile for Procurement Decisions


2-(Naphthalen-2-yl)pyrrolidine is a 2-aryl-substituted pyrrolidine building block with molecular formula C₁₄H₁₅N and molecular weight 197.27 g mol⁻¹ [1]. The compound exists as a racemic mixture, with the (S)- and (R)-enantiomers also commercially available, and features a computed XLogP3-AA value of 3.1, a single hydrogen-bond donor, and a topological polar surface area of 12 Ų [1]. These properties place it in a differentiated lipophilicity range compared to simple 2-phenylpyrrolidine analogs, influencing its selection in medicinal chemistry programs that require enhanced membrane permeability or hydrophobic target engagement.

Why 2-Phenylpyrrolidine or 2-(Naphthalen-1-yl)pyrrolidine Cannot Simply Replace 2-(Naphthalen-2-yl)pyrrolidine


Within the 2-arylpyrrolidine family, the identity and regiochemistry of the aromatic substituent profoundly influence lipophilicity, solid-state properties, and biological target engagement. The 2-naphthyl isomer (CAS 100710-37-0) exhibits a computed logP of 3.1, 1.3 log units higher than 2-phenylpyrrolidine (logP 1.8) [1][2]. This difference translates into altered membrane partitioning and pharmacokinetic behavior that cannot be compensated for by simply adjusting dose. Furthermore, the 2-naphthyl regioisomer differs from the 1-naphthyl analog not in gross lipophilicity (both have logP 3.1) but in steric topology and the regioselective synthetic routes available, meaning that a generic 'naphthylpyrrolidine' procurement without attention to regiochemistry can lead to divergent reactivity and biological readouts [3].

Quantified Differentiation Evidence for 2-(Naphthalen-2-yl)pyrrolidine Versus Closest Analogs


Lipophilicity Advantage Over 2-Phenylpyrrolidine: a 1.3 Log Unit Increase in XLogP3-AA

The computed octanol–water partition coefficient (XLogP3-AA) of 2-(naphthalen-2-yl)pyrrolidine is 3.1, compared with 1.8 for the closest smaller analog 2-phenylpyrrolidine [1][2]. This 1.3 log unit increase corresponds to an approximately 20-fold higher expected partition into hydrophobic phases, which is relevant for central nervous system penetration and binding to lipophilic enzyme pockets.

Lipophilicity Membrane permeability Physicochemical profiling

Solid-State Handling Advantage Versus Liquid 2-Phenylpyrrolidine

2-(Naphthalen-2-yl)pyrrolidine is a solid at ambient temperature (supplier description: 'Color/Form: Solid') , in contrast to 2-phenylpyrrolidine, which is a liquid with a boiling point of 237 °C [1]. The solid physical form simplifies accurate weighing, reduces volatility during storage, and facilitates purification by recrystallization.

Physical form Solid-state handling Weighing accuracy

Anti-HIV-1 Scaffold Potential: Class-Level Activity with EC₅₀ < 20 µM

A series of 26 novel 2-arylpyrrolidine analogs were screened for anti-HIV-1 activity in primary human lymphocytes; 14 compounds exhibited EC₅₀ values below 20 µM [1]. While the specific EC₅₀ of the 2-naphthyl derivative was not reported individually, the structure–activity relationship study confirms that 2-aryl substituents are tolerated and that the class provides a validated starting point for non-nucleoside reverse transcriptase inhibitor (NNRTI) design. The 2-naphthyl variant offers an expanded aromatic surface relative to phenyl, which may enhance binding to the hydrophobic NNRTI pocket.

Antiviral HIV-1 reverse transcriptase NNRTI scaffold

Regioselective Synthetic Entry from Naphthalene-2,7-diol Enabling Divergent Derivatization

The acid-catalyzed reaction of 1-(4,4-diethoxybutyl)-3-arylureas with naphthalene-2,7-diol proceeds with exclusive regioselectivity at only one of the two possible positions of naphthalene-2,7-diol, affording 2-naphthylpyrrolidines in a single stage under mild conditions without costly catalysts [1]. This contrasts with generic N-arylation or multi-step routes that often produce regioisomeric mixtures when applied to naphthalene substrates. The 2-naphthyl regioisomer can subsequently be elaborated into 1-sulfonyl-2-arylpyrrolidines that demonstrate bacterial biofilm suppression activity [2].

Synthetic accessibility Regioselectivity Calixarene chemistry

High-Value Application Scenarios for 2-(Naphthalen-2-yl)pyrrolidine Based on Quantitative Evidence


Medicinal Chemistry: Lipophilic Scaffold for CNS-Penetrant NNRTI Lead Optimization

The 1.3 log unit lipophilicity increase over 2-phenylpyrrolidine, combined with the validated anti-HIV-1 activity of the 2-arylpyrrolidine class (EC₅₀ < 20 µM in primary lymphocytes), makes 2-(naphthalen-2-yl)pyrrolidine a strategic starting point for designing non-nucleoside reverse transcriptase inhibitors with improved blood–brain barrier penetration [1].

Chemical Biology: Solid Building Block for Parallel Synthesis and Library Production

The solid physical form of 2-(naphthalen-2-yl)pyrrolidine simplifies automated weighing and dispensing in parallel synthesis workflows relative to liquid 2-phenylpyrrolidine, reducing volatile losses and enabling precise stoichiometric control in multi-step library construction .

Synthetic Methodology: Regioselective Entry into 2-Naphthylpyrrolidine-Derived Biofilm Inhibitors

The exclusive regioselectivity of the naphthalene-2,7-diol-based synthesis provides a reliable route to a single 2-naphthyl regioisomer, which can be converted into 1-sulfonyl-2-arylpyrrolidines that suppress Vibrio aquamarinus biofilm growth [1]. This pathway supports the development of non-microbicidal anti-biofilm agents.

Pharmacological Probe Development: Candidate for Anticonvulsant and Antinociceptive Screening

Although supported only by vendor-curated claims rather than published quantitative data, 2-(naphthalen-2-yl)pyrrolidine is described as possessing anticonvulsant and antinociceptive properties . This suggests potential utility as a screening hit for ion channel or receptor targets implicated in epilepsy and pain, warranting confirmatory in vitro profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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